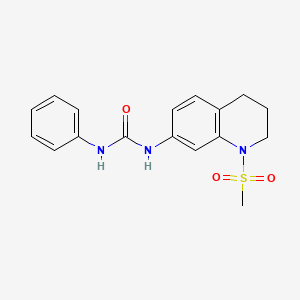

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains a tetrahydroquinoline ring, a phenylurea group, and a methylsulfonyl group. These components are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a phenylurea group, and a methylsulfonyl group . These groups could potentially influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. The tetrahydroquinoline, phenylurea, and methylsulfonyl groups could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydroquinoline, phenylurea, and methylsulfonyl groups could affect its solubility, stability, and reactivity .科学的研究の応用

PNMT Inhibition and Selectivity

Studies have focused on derivatives similar to 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea, highlighting their role as potent inhibitors for the enzyme phenylethanolamine N-methyltransferase (PNMT). For instance, the research by Grunewald et al. (1997) examined the selectivity of such compounds towards PNMT inhibition compared to their affinity for the alpha2-adrenoceptor. This selectivity is crucial for designing therapeutic agents targeting specific metabolic pathways without affecting others, which is particularly important in drug development for cardiovascular and neurological disorders (G. L. Grunewald, V. Dahanukar, T. Caldwell, & K. R. Criscione, 1997).

Antibacterial and Antifungal Activities

Another significant area of application is the compound's potential in fighting infections. Kumar and Vijayakumar (2017) synthesized arylsulfonamide-based derivatives and evaluated them for their antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi, highlighting their importance in addressing global health challenges related to infectious diseases (L. Jyothish Kumar & V. Vijayakumar, 2017).

Cancer Research

In the field of oncology, derivatives of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea have been explored for their anticancer properties. Research presented at the AACR 101st Annual Meeting in 2010 discussed the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including this compound, as anticancer agents. These compounds showed promising cytotoxicity against various cancer cell lines, suggesting their potential as novel therapeutic agents in cancer treatment (K. Redda, Madhavi Gangapuram, & Tiffany Ardley, 2010).

作用機序

Target of Action

Compounds with a sulfonyl group, like “1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea”, often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its physicochemical properties .

Mode of Action

Once the compound binds to its target, it could inhibit the function of the target, activate it, or modify it in some way. This interaction could lead to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the products of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, compounds with a sulfonyl group are often well absorbed and can be distributed throughout the body. They may be metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-24(22,23)20-11-5-6-13-9-10-15(12-16(13)20)19-17(21)18-14-7-3-2-4-8-14/h2-4,7-10,12H,5-6,11H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBLJCJPGKLQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)

![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)

![6-[5-(3-Fluoro-4-methylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692565.png)

![ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2692574.png)

![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)

![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)

![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)

![6-((2-chlorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2692582.png)